4,4'-Thiobis[5-tert-butyl-m-cresol]
Description
Historical Context and Evolution of Phenolic Thioether Antioxidants in Polymer Systems Research
The development of antioxidants for polymer systems has been a critical area of research since the advent of synthetic polymers. Early polymers were susceptible to rapid degradation from environmental factors such as heat, light, and oxygen, which limited their lifespan and applications. This led to the exploration of various chemical compounds capable of inhibiting these degradation processes.
Phenolic antioxidants emerged as a prominent class of stabilizers due to their ability to donate a hydrogen atom from their hydroxyl group to neutralize free radicals, thereby terminating the auto-oxidation chain reaction. The evolution of this class of antioxidants saw the introduction of sterically hindered phenols, which offered improved stability and reduced volatility.
Further research into enhancing the efficacy of phenolic antioxidants led to the development of phenolic thioethers. These compounds incorporate a sulfur atom, which provides a synergistic effect by decomposing hydroperoxides, a key intermediate in the oxidation process, into non-radical, stable products. This dual functionality of radical scavenging and hydroperoxide decomposition marked a significant advancement in polymer stabilization technology. 4,4'-Thiobis[5-tert-butyl-m-cresol] is a prime example of this evolution, embodying the characteristics of a highly effective, multi-functional antioxidant.
Significance of 4,4'-Thiobis[5-tert-butyl-m-cresol] as a Stabilizer in Advanced Materials
4,4'-Thiobis[5-tert-butyl-m-cresol], also known as Antioxidant 300, is a non-polluting, high-efficiency phenolic antioxidant with low volatility and excellent thermal stability. chemicalbook.comchemicalbook.com Its significance in advanced materials stems from its ability to provide long-term antioxidant protection to a wide range of polymers. chemicalbook.com
This compound is particularly effective in polyolefins such as polyethylene (B3416737) (PE) and polypropylene (B1209903) (PP), as well as in other polymers like acrylonitrile-butadiene-styrene (ABS), polystyrene, and polyurethane. chemicalbook.comkbrchem.com Its use is especially crucial in applications requiring long-term durability and resistance to thermo-oxidative degradation, such as in wires, cables, and pipes (B44673). kbrchem.com
Fundamental Chemical Structure and Its Implications for Research Trajectories
The remarkable performance of 4,4'-Thiobis[5-tert-butyl-m-cresol] as a stabilizer is intrinsically linked to its unique molecular architecture. Each component of its structure plays a crucial role in its antioxidant activity, and understanding these roles is fundamental to designing new and improved stabilizers.
Interactive Data Table: Properties of 4,4'-Thiobis[5-tert-butyl-m-cresol]
| Property | Value/Description |
| Chemical Name | 4,4'-Thiobis[5-tert-butyl-m-cresol] |
| CAS Number | 96-69-5 |
| Molecular Formula | C22H30O2S |
| Molecular Weight | 358.54 g/mol |
| Appearance | White to light gray or tan powder |
| Melting Point | 160-164 °C |
| Solubility | Soluble in organic solvents like acetone, methanol, and ethanol; insoluble in water. chemicalbook.com |
| Key Applications | Antioxidant for PE, PP, ABS, polystyrene, polyurethane, and other polymers. chemicalbook.comkbrchem.com |
Phenolic Hydroxyl Groups and Their Role in Radical Scavenging Theories
The primary antioxidant function of 4,4'-Thiobis[5-tert-butyl-m-cresol] originates from its two phenolic hydroxyl (-OH) groups. According to radical scavenging theories, these hydroxyl groups can donate a hydrogen atom to reactive free radicals (R•) that are formed during the oxidation of the polymer. This donation neutralizes the free radical, preventing it from propagating the degradation chain reaction. The resulting phenoxy radical is relatively stable and does not readily initiate new oxidation chains.
Steric Hindrance from tert-Butyl Substituents and Its Effect on Reactivity Studies
The two tert-butyl groups on each phenolic ring are not merely passive substituents. They provide significant steric hindrance around the hydroxyl groups. This steric bulk plays a critical role in the antioxidant's performance by:
Controlling Reactivity: While allowing the donation of a hydrogen atom to small free radicals, the steric hindrance can prevent larger molecules from approaching and reacting with the hydroxyl group, thus improving its selectivity and efficiency as a radical scavenger.
Improving Compatibility: The nonpolar nature of the tert-butyl groups enhances the solubility and compatibility of the antioxidant within the polymer matrix, ensuring its effective distribution.
The Thioether Bridge: Investigating its Contribution to Dual Antioxidant Mechanisms
The sulfur atom, in the form of a thioether bridge connecting the two phenolic rings, is a key feature that imparts a dual antioxidant mechanism to 4,4'-Thiobis[5-tert-butyl-m-cresol]. While the phenolic hydroxyl groups act as primary antioxidants by scavenging free radicals, the thioether linkage functions as a secondary antioxidant.
The thioether bridge is capable of decomposing hydroperoxides (ROOH), which are unstable byproducts of the primary oxidation cycle. Hydroperoxides can break down into highly reactive radicals, initiating new degradation chains. The sulfur atom in the thioether can react with and decompose these hydroperoxides into stable, non-radical products, such as alcohols. This two-pronged attack on both free radicals and their precursors makes 4,4'-Thiobis[5-tert-butyl-m-cresol] a particularly potent and efficient stabilizer for a wide array of advanced materials. chemicalbook.comguidechem.com
Structure
3D Structure
Properties
CAS No. |
3818-54-0 |
|---|---|
Molecular Formula |
C22H30O2S |
Molecular Weight |
358.5 g/mol |
IUPAC Name |
3-tert-butyl-4-(2-tert-butyl-4-hydroxy-6-methylphenyl)sulfanyl-5-methylphenol |
InChI |
InChI=1S/C22H30O2S/c1-13-9-15(23)11-17(21(3,4)5)19(13)25-20-14(2)10-16(24)12-18(20)22(6,7)8/h9-12,23-24H,1-8H3 |
InChI Key |
MHIIENSHBMGNJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1SC2=C(C=C(C=C2C)O)C(C)(C)C)C(C)(C)C)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 4,4 Thiobis 5 Tert Butyl M Cresol
Classical Synthesis Routes and Reaction Mechanisms
The traditional approach to synthesizing 4,4'-Thiobis[5-tert-butyl-m-cresol] has been well-established, primarily relying on the condensation of a phenolic precursor with a sulfur-donating agent.
Condensation Reactions Involving Phenolic Precursors and Sulfur Halides
The principal classical method for synthesizing 4,4'-Thiobis[5-tert-butyl-m-cresol] involves the direct condensation of 2-tert-butyl-5-methylphenol with sulfur dichloride (SCl₂). vulcanchem.comgoogle.com In this electrophilic substitution reaction, two molecules of the phenol (B47542) are linked by a sulfur atom at the position para to the hydroxyl group.
The reaction is typically carried out in a suitable solvent. However, this conventional route presents significant environmental and safety challenges. google.com Both chlorine, used to prepare the sulfur dichloride, and sulfur dichloride itself are highly irritating and corrosive gases, posing risks of severe skin burns and irritation to the eyes and respiratory tract. google.com Furthermore, the reaction generates hydrogen chloride as a byproduct, which can cause equipment corrosion and requires careful handling and disposal. google.com
Optimization Studies for Yield Enhancement and Purity
Efforts to optimize the synthesis of 4,4'-Thiobis[5-tert-butyl-m-cresol] have focused on developing alternative routes that improve both yield and purity while mitigating the hazards associated with classical methods. One notable improved synthesis pathway avoids the direct use of sulfur dichloride. google.com This method proceeds in two main stages:
Iodination of the Phenolic Precursor: 2-tert-butyl-5-methylphenol is reacted with a silver salt (such as silver nitrate (B79036) or silver trifluoroacetate) and iodine in a non-organic solvent like dichloromethane (B109758) or chloroform. google.com This reaction is conducted under light-proof conditions at temperatures ranging from 20-40 °C. google.com
Thiolation and Condensation: The resulting intermediate is then reacted with thiourea (B124793) and a copper (Cu) catalyst in the presence of an alkali. google.com The reaction is typically run under reflux for several hours. After cooling, the catalyst is recovered by filtration, and the product is purified through washing, pH adjustment, and recrystallization from a solvent like ethanol. google.comchemicalbook.com
This optimized method has been shown to produce high yields and purity. For instance, studies have reported achieving yields of 90-91% with purities of 98.2-98.6%. google.com The final product's identity is confirmed through techniques like ESI-MS, which shows the expected molecular ion peak [M+H]⁺ at m/z 359. google.com
Table 1: Optimization of Synthesis Conditions
This interactive table summarizes the reaction parameters and outcomes from different examples of an optimized synthesis method. google.com
| Parameter | Example 1 | Example 2 |
| Precursor | 2-tert-butyl-5-methylphenol | 2-tert-butyl-5-methylphenol |
| Reagent 1 | Silver Nitrate | Silver Trifluoroacetate |
| Reagent 2 | Iodine | Iodine |
| Solvent | Dichloromethane | Chloroform |
| Yield | 90% | 91% |
| Purity | 98.6% | 98.2% |
| Melting Point | 161-162 °C | 161-162 °C |
Advanced and Sustainable Synthesis Strategies
Reflecting broader trends in the chemical industry, recent research has focused on developing greener and more sustainable methods for producing 4,4'-Thiobis[5-tert-butyl-m-cresol].
Development of Environmentally Conscious Synthetic Pathways
A key driver in developing advanced synthesis strategies is the elimination of hazardous materials. The previously mentioned optimized process, which avoids chlorine and sulfur dichloride, is a prime example of a more environmentally conscious pathway. google.com This method not only bypasses the use of irritating and corrosive gases but also prevents the formation of hydrogen chloride tail gas, thus reducing atmospheric pollution and equipment corrosion. google.com
Furthermore, the byproducts of this improved synthesis are more manageable and can be recycled. The silver iodide generated in the first step is easily recovered, and the acidic wash water can also be reprocessed, contributing to a more circular and less wasteful process. google.com
Investigation of Alternative Catalytic Systems
The use of catalysts is central to developing more efficient and selective synthetic routes. In the context of 4,4'-Thiobis[5-tert-butyl-m-cresol] synthesis, copper-based catalysts have been investigated. In the optimized synthesis route, metallic copper (Cu) is used to facilitate the thiolation step with thiourea. google.com The amount of copper catalyst used can be varied, typically as a percentage of the mass of the starting phenolic precursor, and it is recoverable after the reaction. google.com
Other research has explored the use of copper salts in combination with amines to catalyze the polymerization of 4,4'-Thiobis[5-tert-butyl-m-cresol]. google.com While the goal of that process is to create a polymer, it demonstrates the utility of copper-based catalytic systems in transformations involving this thiobisphenol. google.com
Green Chemistry Principles in 4,4'-Thiobis[5-tert-butyl-m-cresol] Production Research
The development of new synthetic methods for 4,4'-Thiobis[5-tert-butyl-m-cresol] increasingly incorporates the principles of green chemistry. The improved synthesis method detailed in patent literature serves as a practical application of several of these principles: google.com
Prevention of Waste: The method is designed to maximize atom economy and allows for the recovery and reuse of byproducts like silver iodide. google.com
Use of Less Hazardous Chemical Syntheses: It strategically avoids highly toxic and corrosive reagents such as chlorine and sulfur dichloride, which are characteristic of the traditional process. google.com
Design for Energy Efficiency: The initial reaction step is carried out at or near room temperature, reducing the energy input required. google.com
Catalysis: The use of a recyclable copper catalyst is favored over stoichiometric reagents to enhance reaction efficiency. google.com
These advancements highlight a clear trajectory toward safer, more efficient, and environmentally sustainable production of this important industrial antioxidant.
Chemical Modifications and Derivative Synthesis for Enhanced Performance
The inherent antioxidant properties of 4,4'-Thiobis[5-tert-butyl-m-cresol] can be further tailored and improved through targeted chemical modifications. These alterations to the molecular structure are designed to augment its efficacy, expand its utility in different polymer systems, and refine its performance profile.
Strategies for Introducing New Functional Groups
The introduction of new functional groups onto the 4,4'-Thiobis[5-tert-butyl-m-cresol] backbone is a primary strategy for enhancing its properties. The two phenolic hydroxyl (-OH) groups are the most reactive sites for such modifications, primarily through esterification and etherification reactions.
Esterification: This process involves reacting the phenolic hydroxyl groups with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form ester linkages. This can be utilized to introduce a wide array of functional groups, thereby modifying the molecule's polarity, solubility, and compatibility with various polymer matrices. A general method for esterification involves the use of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). orgsyn.org This approach facilitates the reaction between a carboxylic acid and the phenolic hydroxyl groups under mild conditions. orgsyn.org
Etherification: This strategy involves the formation of an ether linkage at the phenolic hydroxyl groups. This can be achieved by reacting the molecule with alkyl halides or other suitable reagents. Etherification can be used to introduce long alkyl chains, which can improve the compound's lipophilicity and its compatibility with non-polar polymers.
These functionalization strategies allow for the tailoring of the molecule's physical and chemical properties to meet the specific demands of a given application.
Polymerization Studies and Covalent Integration into Macromolecular Structures
To address the issue of antioxidant migration and volatilization from polymer matrices, significant research has been directed towards the polymerization of 4,4'-Thiobis[5-tert-butyl-m-cresol]. Covalently bonding the antioxidant into the polymer backbone provides a permanent solution for long-term thermal stability.
A key method for achieving this is through oxidative coupling polymerization . A patented process describes the polymerization of 4,4'-thiobis(6-tert-butyl-m-cresol) (B1682629) using oxygen in the presence of a copper salt/amine catalyst complex. google.com A significant finding from this work is that the polymerization can proceed without the elimination of the sulfur atom, which is crucial for retaining the antioxidant capabilities of the monomeric unit within the polymer chain. google.com The steric hindrance provided by the tert-butyl groups prevents the oxidative attack on the para-carbon atom, thus preserving the thioether linkage. google.com This polymeric form of the antioxidant has been shown to provide superior long-term antioxidant protection to polyolefins compared to its monomeric counterpart. google.com
The resulting poly(thiobisphenol) has a molecular weight that can be controlled by the reaction conditions, leading to oligomers or higher molecular weight polymers. google.com This covalent integration into macromolecular structures ensures that the antioxidant is not lost over time due to leaching or evaporation, thereby extending the service life of the material it is designed to protect.
Synthesis of Analogues for Structure-Performance Relationship Studies
The synthesis and evaluation of analogues of 4,4'-Thiobis[5-tert-butyl-m-cresol] are crucial for establishing comprehensive structure-performance relationships. By systematically altering the molecular structure, researchers can elucidate the key determinants of antioxidant efficacy.
Studies on related phenolic and thiobisphenol compounds provide valuable insights. The antioxidant activity is significantly influenced by the nature and position of substituents on the aromatic rings. For instance, the presence of electron-donating groups generally enhances antioxidant activity. The number and arrangement of hydroxyl groups are also critical factors. mdpi.com
The synthesis of analogues can involve:
Varying the Alkyl Substituents: Replacing the tert-butyl groups with other alkyl groups of varying size and electronic influence can modulate the steric hindrance around the hydroxyl groups and impact the molecule's solubility and reactivity.
Changing the Substitution Pattern: Moving the positions of the methyl, tert-butyl, and hydroxyl groups on the aromatic rings can have a profound effect on the antioxidant mechanism and efficiency.
For example, studies on bis-pyrocatechol thioethers, which are structural analogues, have demonstrated how the nature of the thioether linkage influences the antioxidant and antiradical activity. researchgate.net By comparing the performance of these systematically designed analogues, a deeper understanding of the relationship between molecular structure and antioxidant performance can be achieved, paving the way for the rational design of new and more effective antioxidant systems.
Mechanistic Investigations of Antioxidant and Stabilization Efficacy
Primary Antioxidant Mechanisms
The primary antioxidant action of 4,4'-Thiobis[5-tert-butyl-m-cresol] involves the direct interruption of the free-radical chain reactions that drive oxidative degradation. This is primarily achieved through the donation of a hydrogen atom from its phenolic hydroxyl groups to neutralize highly reactive radicals.
The core of the primary antioxidant activity of 4,4'-Thiobis[5-tert-butyl-m-cresol] lies in the Hydrogen Atom Transfer (HAT) mechanism. chempedia.info The molecule possesses two phenolic hydroxyl (-OH) groups, which can donate a hydrogen atom to chain-carrying radicals (R•, ROO•), thus terminating the radical chain reaction. nih.gov
The key steps in the HAT pathway are:
Initiation: A polymer or other organic material is exposed to an initiator (e.g., heat, UV light), forming a free radical (R•).
Propagation: The free radical reacts with oxygen to form a peroxy radical (ROO•), which can then abstract a hydrogen from another molecule, propagating the chain reaction.
Termination: 4,4'-Thiobis[5-tert-butyl-m-cresol] (ArOH) intervenes by donating a hydrogen atom from one of its hydroxyl groups to the peroxy radical.
ROO• + ArOH → ROOH + ArO•
The resulting aryloxy radical (ArO•) is significantly more stable than the initial peroxy radical due to resonance delocalization of the unpaired electron across the aromatic ring and steric hindrance from the bulky tert-butyl groups. This stability prevents the ArO• radical from initiating new oxidation chains. The presence of two hydroxyl groups allows the molecule to scavenge two radical species.
The steric hindrance provided by the tert-butyl groups ortho to the hydroxyl groups plays a crucial role in enhancing the antioxidant efficacy. This structural feature increases the stability of the resulting phenoxy radical and prevents it from participating in further undesirable reactions.
The effectiveness of an antioxidant is determined by the kinetics of its reaction with destructive radicals. Phenolic antioxidants like 4,4'-Thiobis[5-tert-butyl-m-cresol] are known to react rapidly with peroxy radicals (ROO•) and alkoxy radicals (RO•). chempedia.info The tert-butyl peroxy radical is an archetypal tertiary peroxy radical whose spectroscopy has been studied to understand its behavior in oxidation processes. osti.gov
While specific kinetic data for the reaction of 4,4'-Thiobis[5-tert-butyl-m-cresol] with all types of reactive oxygen species (ROS) is highly specific to the system, the general principles of phenolic antioxidants apply. The rate of hydrogen donation is a critical factor, and the structure of this bisphenol is optimized for this function. The interaction with ROS helps to prevent the degradation of materials by interrupting the oxidative cycle.
| Reactive Species | Interaction Mechanism | Result |
| Peroxy Radicals (ROO•) | Hydrogen Atom Transfer (HAT) | Neutralization of the radical, formation of a stable antioxidant radical. |
| Alkoxy Radicals (RO•) | Hydrogen Atom Transfer (HAT) | Termination of the degradation chain. |
| Hydroxyl Radicals (•OH) | Hydrogen Atom Transfer (HAT) | Scavenging of highly reactive radicals. |
Secondary Antioxidant Mechanisms
In addition to its primary radical-scavenging ability, 4,4'-Thiobis[5-tert-butyl-m-cresol] functions as a secondary, or preventive, antioxidant. This activity is centered on the decomposition of hydroperoxides (ROOH), which are relatively stable but can break down to form new, highly reactive radicals.
The thioether (-S-) bridge in the molecule is the key to its secondary antioxidant function. Thioether compounds are known to act as peroxide decomposers, converting hydroperoxides into non-radical, stable products such as alcohols. chempedia.info This process is catalytic, meaning one molecule of the antioxidant can decompose multiple hydroperoxide molecules. chempedia.info
The proposed mechanism involves the oxidation of the sulfur atom by the hydroperoxide. The thioether is oxidized sequentially to sulfoxide (B87167) and then to sulfone, while the hydroperoxide is reduced to an alcohol. rsc.org
Step 1: R-S-R + ROOH → R-SO-R (Sulfoxide) + ROH
Step 2: R-SO-R + ROOH → R-SO₂-R (Sulfone) + ROH
This decomposition of hydroperoxides prevents them from breaking down via homolytic cleavage (ROOH → RO• + •OH), which would otherwise generate new radicals and re-initiate the oxidative chain reaction. The oxidation of thioethers by hydrogen peroxide has been shown to be a viable pathway, though the reaction rates can be slow under certain physiological conditions. nih.gov However, in the context of polymer stabilization at elevated temperatures, this pathway is highly significant.
The performance of 4,4'-Thiobis[5-tert-butyl-m-cresol] can be significantly enhanced when used in combination with other stabilizers, a phenomenon known as synergism.
Synergy with Carbon Black: A notable synergistic effect is observed when 4,4'-Thiobis[5-tert-butyl-m-cresol] is used with carbon black in materials like polypropylene (B1209903) and rubber. chemicalbook.comchemicalbook.comchemicalbook.com Carbon black can absorb UV light, preventing photo-initiation of oxidation, while the thiobisphenol compound scavenges radicals and decomposes peroxides. This combination provides superior long-term thermal and oxidative stability compared to using either component alone.
Synergy with Other Antioxidants: Thioether antioxidants are often used in conjunction with other types of stabilizers, such as phosphites. chempedia.info While the thiobisphenol acts as a radical scavenger (primary mechanism) and a peroxide decomposer (secondary mechanism), phosphites are highly efficient peroxide decomposers. This combination provides a multi-pronged defense against degradation, with the phosphite (B83602) handling a large portion of the hydroperoxides, allowing the phenolic antioxidant to be preserved for its primary radical-scavenging role.
| Co-stabilizer | Mechanism of Synergy | Application |
| Carbon Black | UV absorption by carbon black reduces photo-initiation; radical scavenging and peroxide decomposition by the thiobisphenol. | Polypropylene, ABS, Polystyrene, Rubber. chemicalbook.comchemicalbook.com |
| Phosphites | Thiobisphenol provides radical scavenging; phosphite provides highly efficient peroxide decomposition. | Polyolefins. chempedia.info |
Advanced Mechanistic Characterization Techniques
A variety of advanced analytical techniques are employed to investigate the antioxidant mechanisms of compounds like 4,4'-Thiobis[5-tert-butyl-m-cresol]. These methods help to elucidate reaction pathways, identify products, and quantify antioxidant activity.
Chromatographic Methods:
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is invaluable for identifying the presence of the antioxidant in materials and for analyzing the products formed during its reaction. nih.gov It can be used to trace the conversion of the thioether to its sulfoxide and sulfone derivatives, providing direct evidence for the peroxide decomposition mechanism.
High-Performance Liquid Chromatography (HPLC): HPLC is used to separate and quantify the antioxidant and its degradation products from complex mixtures, such as polymer extracts. nih.gov
Spectroscopic Methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can provide detailed structural information about the antioxidant and its reaction products, confirming the chemical transformations that occur during its stabilizing action. chemicalbook.com
Electron Spin Resonance (ESR) Spectroscopy: Also known as Electron Paramagnetic Resonance (EPR), this is a powerful technique for directly detecting and characterizing the free radicals involved in the oxidation process, including the stable phenoxy radical formed from the antioxidant.
Antioxidant Activity Assays:
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This common in vitro test measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH radical, which is monitored by the decrease in absorbance at a specific wavelength. nih.govresearchgate.net
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: Similar to the DPPH assay, this method assesses the hydrogen-donating capacity of an antioxidant by its ability to quench the ABTS radical cation. researchgate.net
| Technique | Information Obtained | Relevance to Mechanism |
| GC-MS | Identification and quantification of the antioxidant and its oxidation products (sulfoxide, sulfone). | Confirms the peroxide decomposition pathway. nih.gov |
| HPLC | Separation and quantification of the parent antioxidant and its byproducts. | Monitors the consumption of the antioxidant over time. nih.gov |
| NMR | Detailed molecular structure of the antioxidant and its reaction products. | Elucidates the structural changes during antioxidant action. chemicalbook.com |
| ESR/EPR | Detection and characterization of free radical species. | Directly observes radical scavenging and the formation of the stabilized antioxidant radical. |
| DPPH/ABTS Assays | Quantification of radical scavenging capacity. | Measures the efficiency of the primary Hydrogen Atom Transfer (HAT) mechanism. nih.govresearchgate.net |
In Situ Spectroscopic Studies of Radical Intermediates
The direct observation of short-lived radical intermediates is crucial for understanding the step-by-step mechanism of antioxidant action. In situ spectroscopic techniques are employed to monitor the formation and decay of these species in real-time under oxidative conditions.
While specific in-situ spectroscopic studies on 4,4'-Thiobis[5-tert-butyl-m-cresol] are not extensively documented in publicly available literature, the general approach for phenolic antioxidants involves techniques like transient absorption spectroscopy. In such an experiment, a solution of the antioxidant is subjected to a pulse of an oxidizing agent (e.g., a laser flash to generate radicals), and the subsequent changes in the absorption spectrum are monitored over very short timescales (femtoseconds to microseconds).
The expected radical intermediates for 4,4'-Thiobis[5-tert-butyl-m-cresol] would be the initial phenoxyl radical formed by the donation of a hydrogen atom from one of the phenolic hydroxyl groups to a chain-carrying radical. The stability of this phenoxyl radical is a key determinant of the antioxidant's effectiveness. The bulky tert-butyl groups ortho to the hydroxyl group provide steric hindrance, which helps to stabilize the radical and prevent it from participating in further detrimental reactions. The thioether bridge can also play a role in delocalizing the unpaired electron, further enhancing stability. Subsequent reactions could involve the second phenolic group, leading to the formation of a biradical or other secondary radical species.
Table 1: Representative Transient Absorption Data for a Hindered Phenolic Antioxidant
| Time (µs) | Wavelength (nm) | Absorbance | Postulated Species |
| 0.1 | 400 | 0.85 | Phenoxyl Radical |
| 1.0 | 400 | 0.62 | Phenoxyl Radical |
| 10.0 | 400 | 0.25 | Phenoxyl Radical |
| 50.0 | 480 | 0.15 | Secondary Product |
This table is illustrative and represents typical data obtained from transient absorption spectroscopy of a hindered phenolic antioxidant. The specific absorption maxima and decay kinetics would be unique to 4,4'-Thiobis[5-tert-butyl-m-cresol].
Quantum Chemical Calculations for Reaction Pathway Elucidation
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful theoretical framework for investigating the antioxidant mechanisms of phenolic compounds at the molecular level. These computational methods can be used to determine various thermodynamic and kinetic parameters that govern the antioxidant activity.
For 4,4'-Thiobis[5-tert-butyl-m-cresol], DFT calculations would typically be employed to:
Calculate Bond Dissociation Enthalpies (BDEs): The O-H BDE is a critical parameter for the hydrogen atom transfer (HAT) mechanism, which is a primary pathway for radical scavenging by phenolic antioxidants. A lower BDE indicates that the hydrogen atom can be more readily donated to a radical, signifying higher antioxidant activity.
Determine Ionization Potentials (IPs) and Electron Affinities (EAs): These parameters are relevant for the single electron transfer (SET) mechanism. A low IP facilitates the donation of an electron to a radical, while a high EA indicates a greater ability to accept an electron.
Map Reaction Pathways: By calculating the energies of reactants, transition states, intermediates, and products, a detailed potential energy surface for the reaction of the antioxidant with a radical can be constructed. This helps to identify the most favorable reaction pathways.
Analyze Spin Density Distribution: In the resulting phenoxyl radical, the distribution of the unpaired electron (spin density) can be calculated. This provides insights into the stability of the radical, as delocalization of the spin density over the aromatic ring and potentially the sulfur atom contributes to stabilization.
Studies on analogous sulfur-containing phenolic antioxidants suggest that the sulfur atom can participate in the antioxidant process, not only by influencing the electronic properties of the phenolic rings but also by being a potential site for oxidation, leading to synergistic effects. nih.gov
Table 2: Calculated Antioxidant Parameters for a Model Thiobisphenol Compound using DFT
| Parameter | Value (kcal/mol) | Significance |
| O-H Bond Dissociation Enthalpy (BDE) | 82.5 | Lower value indicates easier hydrogen donation. |
| Ionization Potential (IP) | 165.2 | Lower value suggests favorability of electron transfer. |
| Energy of Highest Occupied Molecular Orbital (HOMO) | -5.8 eV | Higher value correlates with better electron-donating ability. |
This table presents hypothetical but realistic data for a thiobisphenol antioxidant, illustrating the types of parameters derived from quantum chemical calculations.
Electron Spin Resonance (ESR) Spectroscopy for Radical Detection
Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a highly sensitive technique for the direct detection and characterization of paramagnetic species, including free radicals. libretexts.org In the context of antioxidant research, ESR is invaluable for identifying the specific radical species formed during oxidative processes and for assessing the radical scavenging ability of antioxidants.
For 4,4'-Thiobis[5-tert-butyl-m-cresol], an ESR study would typically involve reacting the antioxidant with a stable free radical, such as 2,2-diphenyl-1-picrylhydrazyl (DPPH), and monitoring the decrease in the ESR signal of the DPPH radical. The rate of signal decay provides a measure of the antioxidant's radical scavenging activity.
Furthermore, spin trapping techniques can be used in conjunction with ESR to detect and identify short-lived radical intermediates. In this method, a "spin trap" molecule reacts with the transient radical to form a more stable radical adduct, which can then be detected by ESR. The hyperfine splitting pattern of the resulting ESR spectrum can provide information about the structure of the trapped radical. While specific ESR studies on 4,4'-Thiobis[5-tert-butyl-m-cresol] are not readily found in the literature, the technique itself is a cornerstone of mechanistic antioxidant research. nih.gov
Table 3: Representative ESR Hyperfine Coupling Constants for a Phenoxyl Radical Adduct
| Nucleus | Hyperfine Coupling Constant (Gauss) |
| Nitrogen (from spin trap) | 14.2 |
| β-Hydrogen (from spin trap) | 2.5 |
| γ-Protons (from antioxidant) | 0.8 |
This table provides illustrative hyperfine coupling constants that would be used to identify a phenoxyl radical adduct in an ESR spin trapping experiment.
Performance and Integration Studies in Polymer Systems
Stabilization of Polyolefins
Polyolefins, such as polyethylene (B3416737) and polypropylene (B1209903), are susceptible to degradation during high-temperature processing and long-term service. The incorporation of 4,4'-Thiobis[5-tert-butyl-m-cresol] is a key strategy to counteract these degradation pathways, which can lead to a loss of mechanical properties and discoloration.
High-Density Polyethylene (HDPE) and Low-Density Polyethylene (LDPE)
In both high-density (HDPE) and low-density (LDPE) polyethylene, 4,4'-Thiobis[5-tert-butyl-m-cresol] functions as a potent stabilizer. chemicalbook.comchemicalbook.com It is recognized for its high efficiency as a phenolic antioxidant, contributing to the thermal stability of polyethylene products. chemicalbook.com This antioxidant is particularly useful in applications such as polyethylene packaging films. chemicalbook.comdeltachem.net Its low volatility and good thermal stability make it a suitable choice for protecting polyethylene during melt processing and ensuring the longevity of the final product. chemicalbook.com The compound's ability to act as a radical inhibitor helps to prevent the thermal decomposition of the polymer chains. chemicalbook.com
Due to the lack of specific publicly available data, a representative data table illustrating the performance of 4,4'-Thiobis[5-tert-butyl-m-cresol] in HDPE and LDPE cannot be provided at this time.
Polypropylene (PP) and its Processing Stability
Polypropylene is particularly vulnerable to thermal-oxidative degradation due to the presence of tertiary carbon atoms in its backbone. 4,4'-Thiobis[5-tert-butyl-m-cresol] is an effective antioxidant for polypropylene, enhancing its resistance to degradation during processing and in end-use applications. chemicalbook.com Its role as a high-efficiency, non-polluting phenolic antioxidant with low volatility and good thermal stability is well-established. chemicalbook.com The compound's compatibility with polypropylene and its ability to act synergistically with other additives, such as carbon black, further enhances its performance. chemicalbook.com It is suitable for use in various polypropylene products, including those that are white or brightly colored. chemicalbook.com
A data table with specific research findings on the processing stability of polypropylene containing 4,4'-Thiobis[5-tert-butyl-m-cresol] is not available in the public domain.
Performance in Specialty Elastomers and Engineering Plastics
Beyond polyolefins, 4,4'-Thiobis[5-tert-butyl-m-cresol] finds application in a range of specialty elastomers and engineering plastics, where it contributes to stability and performance retention.
Applications in ABS Resins and Polystyrene
Acrylonitrile-Butadiene-Styrene (ABS) resins and polystyrene are engineering plastics that can benefit from the stabilizing effects of 4,4'-Thiobis[5-tert-butyl-m-cresol]. This antioxidant is used in ABS resins and is also suitable for polystyrene, particularly for white, bright-colored, and transparent products. chemicalbook.comdeltachem.net Its function is to protect these polymers from oxidative degradation, which can cause discoloration and a reduction in mechanical properties such as impact strength and toughness.
Specific performance data for 4,4'-Thiobis[5-tert-butyl-m-cresol] in ABS and polystyrene from public research is not available to be presented in a data table.
Stabilization of PVC and EPDM Elastomers
While detailed performance data is limited in publicly accessible literature, 4,4'-Thiobis[5-tert-butyl-m-cresol] is known to be used in the rubber industry, including in synthetic rubbers like neoprene. chemicalbook.comchemicalbook.com Its application can be inferred to extend to other elastomers such as Polyvinyl Chloride (PVC) and Ethylene Propylene Diene Monomer (EPDM) due to its general antioxidant properties. In these materials, it would serve to prevent oxidative degradation, which can lead to embrittlement, loss of flexibility, and surface cracking.
A data table detailing the specific effects of 4,4'-Thiobis[5-tert-butyl-m-cresol] on the stabilization of PVC and EPDM is not available from the searched sources.
Role as a Processing Stabilizer for Polybutadiene (B167195)
4,4'-Thiobis[5-tert-butyl-m-cresol] is utilized in the rubber industry and is known to protect light-colored rubber from oxidation. chemicalbook.comchemicalbook.com This suggests its potential role as a processing stabilizer for polybutadiene, a type of synthetic rubber. During the high-temperature mixing and processing of polybutadiene, the antioxidant would help to prevent premature crosslinking and degradation, thereby maintaining the desired processing characteristics and ensuring the quality of the final rubber product.
Anti-Degradation Efficacy in Functional Materials
The performance of 4,4'-Thiobis[5-tert-butyl-m-cresol] as an antioxidant is critical in extending the service life and maintaining the integrity of various functional materials exposed to oxidative environments, particularly at elevated temperatures.
Thermal-Oxidative Degradation Resistance in Cables and Pipes (B44673)
4,4'-Thiobis[5-tert-butyl-m-cresol] is utilized as an antioxidant in the manufacturing of polyethylene (PE) and polypropylene (PP) resins, which are primary materials for pipes and wire cables. kbrchem.com It is particularly noted for its application in high-density polyethylene (HDPE) and low-density polyethylene (LDPE) for water and gas pipes, as well as in high-voltage cables. powerchemical.net The compound's high resistance to thermal-oxidative degradation is a key attribute in these applications. powerchemical.net
The table below illustrates a representative, though hypothetical, data set on how the presence of a thiobisphenol antioxidant like 4,4'-Thiobis[5-tert-butyl-m-cresol] could enhance the thermal-oxidative stability of polyethylene, as measured by oven aging tests.
Oven Aging Performance of Polyethylene with and without Thiobisphenol Antioxidant
| Material | Aging Temperature (°C) | Time to Embrittlement (hours) | Retention of Elongation at Break (%) after 1000 hours |
|---|---|---|---|
| Polyethylene (PE) - Unstabilized | 120 | < 500 | < 10 |
| PE + 0.2% 4,4'-Thiobis[5-tert-butyl-m-cresol] | 120 | > 2000 | > 70 |
| Polyethylene (PE) - Unstabilized | 140 | < 200 | < 5 |
| PE + 0.2% 4,4'-Thiobis[5-tert-butyl-m-cresol] | 140 | > 1000 | > 50 |
This table is illustrative and based on typical performance of phenolic antioxidants in polyethylene. Specific values for 4,4'-Thiobis[5-tert-butyl-m-cresol] may vary based on formulation and testing conditions.
Efficacy as an Anti-Skinning Agent in Hot Melt Adhesives
Hot melt adhesives are thermoplastic materials that are applied in a molten state and form a bond upon cooling. During their application at elevated temperatures, they are susceptible to oxidative degradation, which can lead to the formation of a surface "skin." This skinning is an irreversible process that can cause blockages in application equipment and result in irregular coating. pe100plus.com
4,4'-Thiobis[5-tert-butyl-m-cresol] is reported to be an effective anti-skinning agent for hot melt adhesives. powerchemical.net The mechanism of action involves the phenolic hydroxyl groups donating hydrogen atoms to terminate the free-radical chain reactions that lead to oxidative crosslinking and skin formation. The presence of the sulfur bridge in the molecule can also contribute to its antioxidant activity. While specific test data on skinning time for hot melt adhesives formulated with this particular antioxidant is scarce, the general efficacy of phenolic antioxidants in preventing this phenomenon is well-documented.
The following interactive table provides a hypothetical representation of the anti-skinning performance of a hot melt adhesive with and without the addition of 4,4'-Thiobis[5-tert-butyl-m-cresol].
Anti-Skinning Performance in Hot Melt Adhesive at 175°C
| Formulation | Time to Initial Skin Formation (minutes) | Observations after 4 hours |
|---|---|---|
| Standard Hot Melt Adhesive (Unstabilized) | 15 - 20 | Significant skinning, gel formation |
| Standard HMA + 0.3% 4,4'-Thiobis[5-tert-butyl-m-cresol] | > 240 | No significant skinning, maintains fluidity |
This table is for illustrative purposes to demonstrate the expected effect of the antioxidant. Actual performance can vary depending on the base polymer of the adhesive and other additives.
Heat Stabilization Mechanisms in Lubricants
Lubricating oils are subjected to high temperatures and oxygen exposure during operation, which can lead to oxidative breakdown. This degradation results in the formation of sludge, varnish, and acidic byproducts, increasing the viscosity of the lubricant and diminishing its performance, which can ultimately lead to equipment wear and failure. Phenolic antioxidants are crucial additives to enhance the thermal stability of lubricants and extend their service life. pe100plus.com
4,4'-Thiobis[5-tert-butyl-m-cresol] is also utilized as a heat stabilizer in lubricants. powerchemical.net Its mechanism of action in this application is consistent with other phenolic antioxidants. The sterically hindered phenolic groups interrupt the oxidation cycle by trapping peroxy radicals. The sulfur linkage in the molecule can also decompose hydroperoxides into non-radical products, thus providing a synergistic antioxidant effect.
The performance of antioxidants in lubricants is often evaluated using standardized tests such as the Rotating Pressure Vessel Oxidation Test (RPVOT), formerly known as the Rotating Bomb Oxidation Test (RBOT), as described in ASTM D2272. This test measures the oxidation stability of an oil by subjecting it to heat and oxygen pressure in the presence of a copper catalyst and water. The result is reported as the time in minutes until a specified pressure drop occurs, indicating the consumption of the antioxidant and the onset of rapid oil oxidation.
Below is a hypothetical data table illustrating the potential impact of 4,4'-Thiobis[5-tert-butyl-m-cresol] on the oxidation stability of an industrial lubricating oil as measured by the RPVOT.
Oxidation Stability of Industrial Lubricant (RPVOT - ASTM D2272)
| Lubricant Formulation | RPVOT Result (minutes) |
|---|---|
| Base Industrial Oil (Group II) | 45 |
| Base Oil + 0.5% 4,4'-Thiobis[5-tert-butyl-m-cresol] | 250 |
| Base Oil + 0.5% Standard Hindered Phenol (B47542) | 210 |
This data is illustrative and serves to demonstrate the expected significant improvement in oxidation stability with the addition of the thiobisphenol antioxidant. Actual results will depend on the base oil and the complete additive package.
Degradation Pathways and Environmental Persistence in Engineered Systems
Chemical Degradation in Material Matrices
The efficacy and eventual breakdown of 4,4'-Thiobis[5-tert-butyl-m-cresol] are dictated by the specific stresses it is subjected to within a material matrix, including light, heat, and moisture.
4,4'-Thiobis[5-tert-butyl-m-cresol] is a hindered phenolic antioxidant employed to protect polymers such as polyethylene (B3416737) and ethylene-propylene-diene monomer (EPDM) rubber from degradation caused by light and air. deltachem.netresearchgate.net The primary antioxidant mechanism involves the donation of a hydrogen atom from its phenolic hydroxyl groups to scavenge peroxy radicals, thereby terminating the auto-oxidation chain reaction that can compromise the polymer's integrity.
Upon exposure to ultraviolet (UV) radiation, the antioxidant molecule can be converted into various transformation products. While specific studies on 4,4'-Thiobis[5-tert-butyl-m-cresol] are limited, the degradation of phenolic antioxidants in polymers is known to proceed through the formation of phenoxy radicals. These radicals can then undergo further reactions, potentially leading to the formation of colored by-products such as quinones, which can contribute to polymer discoloration. The presence of the thioether bridge may also play a role in the stabilization mechanism, although its specific photo-oxidative fate is not well-documented. The compound's sensitivity to light is a known characteristic that necessitates protection from light exposure during storage. noaa.gov
With good thermal stability, 4,4'-Thiobis[5-tert-butyl-m-cresol] is suitable for use in polymers that are processed at high temperatures, such as polyarylates. e3s-conferences.orgchemicalbook.com It functions as a radical inhibitor, preventing the thermal decomposition of materials. chemicalbook.com
When subjected to temperatures high enough to induce decomposition, the molecule is expected to break down. Hazardous decomposition products include oxides of carbon (carbon monoxide, carbon dioxide) and sulfur (sulfur oxides). zllchemical.com The high temperatures used in processing certain polymers, which can be in the range of 330–360°C, can lead to thermo-oxidative degradation of the macromolecules, a process that this antioxidant is designed to mitigate. e3s-conferences.org
Table 1: Thermal Properties of 4,4'-Thiobis[5-tert-butyl-m-cresol]
| Property | Value |
| Melting Point | 162°C zllchemical.com |
| Use in High-Temp Polymers | Polyarylates e3s-conferences.org |
| Decomposition Products | Carbon Monoxide, Carbon Dioxide, Sulfur Oxides zllchemical.com |
This table summarizes key thermal characteristics of the compound.
The chemical structure of 4,4'-Thiobis[5-tert-butyl-m-cresol] is noted to be sensitive to base-catalyzed hydrolysis. noaa.govchemicalbook.com This susceptibility suggests that in environments with high pH, the thioether linkage that connects the two phenolic rings could be a point of cleavage. However, the compound is practically insoluble in water, which would significantly limit the rate of hydrolysis in most aqueous environments. noaa.govchemicalbook.com The specific products resulting from the cleavage of the diaryl sulfide bond under basic conditions have not been extensively detailed in the available literature.
Environmental Transformation Pathways in Non-Biological Media
Once released into the environment, the transformation of 4,4'-Thiobis[5-tert-butyl-m-cresol] is governed by abiotic processes, particularly in water and on soil surfaces, as well as through atmospheric reactions.
The environmental fate of 4,4'-Thiobis[5-tert-butyl-m-cresol] is heavily influenced by its very low water solubility. This property indicates that the compound is likely to partition from water to soil and sediment. Ecotoxicological studies on aquatic organisms have detected the compound, confirming its potential to be present in the aqueous phase, even at low concentrations. nih.gov
In soil, sorption to organic matter is expected to be a major factor controlling its mobility and availability for degradation. nih.gov Abiotic degradation in soil and water can occur through processes like photolysis (degradation by sunlight). However, specific studies detailing the rates and products of these abiotic degradation pathways for 4,4'-Thiobis[5-tert-butyl-m-cresol] are scarce. For related phenolic compounds like bisphenol A, the presence of nanoparticles such as nano-TiO2 has been shown to facilitate abiotic degradation under sunlight. nih.gov
As a phenolic compound, 4,4'-Thiobis[5-tert-butyl-m-cresol] can undergo oxidative transformation in the atmosphere, primarily initiated by reactions with hydroxyl (•OH) radicals during the day. mdpi.com The reaction of phenols with •OH radicals can proceed via two main pathways: abstraction of the hydrogen atom from the phenolic hydroxyl group, or addition of the •OH radical to the aromatic ring. sci-hub.senih.gov
The addition of •OH to the aromatic ring is often the dominant pathway, leading to the formation of dihydroxy-substituted products, such as catechols. nih.gov Subsequent reactions with oxygen can lead to ring-opening and the formation of smaller, oxygenated compounds. sci-hub.se The presence of electron-donating groups on the phenolic ring, such as the alkyl groups in 4,4'-Thiobis[5-tert-butyl-m-cresol], generally increases the rate of reaction with •OH radicals. mdpi.comresearchgate.net The reactivity of the central thioether linkage towards atmospheric oxidants is not well-characterized but could represent an additional transformation pathway.
Table 2: Potential Atmospheric Oxidation Reactions
| Reactant | Primary Mechanism | Potential Products |
| Hydroxyl Radical (•OH) | H-abstraction from -OH group | Phenoxy radical |
| Hydroxyl Radical (•OH) | Addition to aromatic ring | Dihydroxylated derivatives (e.g., Catechols) nih.gov |
| Further Oxidation | Ring cleavage | Aliphatic carboxylic acids |
This table outlines the likely initial steps in the atmospheric oxidation of the phenolic moieties of the compound.
Research on Material Compatibility and Migration Behavior of 4,4'-Thiobis[5-tert-butyl-m-cresol]
The integration of 4,4'-Thiobis[5-tert-butyl-m-cresol] into polymer systems necessitates a thorough understanding of its compatibility with the host matrix and its tendency to migrate. This is crucial for predicting its long-term efficacy as a stabilizer and for assessing any potential transfer of the compound into materials that come into contact with the polymer, such as foodstuffs or medical supplies. Research in this area focuses on the physicochemical interactions between the antioxidant and the polymer, as well as the influence of environmental factors on its mobility.
Studies on Aggregation Phenomena in Non-Polar Matrices
The behavior of phenolic compounds, including 4,4'-Thiobis[5-tert-butyl-m-cresol], in non-polar environments such as polyolefins (polyethylene, polypropylene) can be influenced by their tendency to self-associate or aggregate. This phenomenon is primarily driven by intermolecular forces, such as hydrogen bonding between the hydroxyl groups of the phenol (B47542) moieties. While direct studies on the aggregation of 4,4'-Thiobis[5-tert-butyl-m-cresol] in non-polar matrices are not extensively documented in publicly available literature, the behavior of other phenolic antioxidants provides valuable insights.
Phenolic compounds with multiple hydroxyl groups can form aggregates in solution, which can affect their diffusion and accessibility for radical scavenging. The extent of this aggregation is dependent on factors like the concentration of the antioxidant, the polarity of the solvent or polymer matrix, and the temperature. In non-polar matrices like polyethylene, where the antioxidant has limited solubility, there is a higher propensity for aggregation.
Influence of Molecular Structure: The molecular structure of 4,4'-Thiobis[5-tert-butyl-m-cresol], with its two phenolic groups, allows for the formation of intermolecular hydrogen bonds, which could lead to the formation of dimers or larger aggregates within a non-polar polymer matrix.
Impact on Performance: The aggregation of antioxidants can have a dual effect. On one hand, it can reduce the effective concentration of freely available antioxidant molecules, potentially lowering their efficiency in radical scavenging. On the other hand, it might reduce the volatility and migration rate of the antioxidant by increasing its effective molecular size.
Further research utilizing spectroscopic techniques, such as Fourier-transform infrared spectroscopy (FTIR) or nuclear magnetic resonance (NMR), could provide more direct evidence and a quantitative understanding of the aggregation behavior of 4,4'-Thiobis[5-tert-butyl-m-cresol] in various non-polar polymer systems.
Factors Influencing Retention and Volatility in Polymer Systems
The retention of 4,4'-Thiobis[5-tert-butyl-m-cresol] within a polymer matrix and its volatility are critical for its long-term effectiveness as a stabilizer. Several factors govern these properties, including the characteristics of the antioxidant itself, the nature of the polymer, and the external conditions.
Molecular Weight and Volatility: The volatility of an antioxidant is inversely related to its molecular weight. Phenolic antioxidants with higher molecular weights tend to be less volatile and are therefore lost more slowly from the polymer matrix, especially at elevated processing temperatures. Low-molecular-weight antioxidants, while potentially more mobile and reactive, can be depleted more quickly.
Polymer Morphology and Antioxidant Mobility: The morphology of the polymer plays a significant role in the retention of antioxidants. The degree of crystallinity is a key factor.
Crystalline vs. Amorphous Regions: In semi-crystalline polymers like polyethylene, the crystalline regions are dense and highly ordered, making them largely impermeable to antioxidant molecules. Consequently, antioxidants reside almost exclusively in the amorphous regions.
Influence of Crystallinity: A higher degree of crystallinity, as seen in high-density polyethylene (HDPE) compared to low-density polyethylene (LDPE), results in a smaller volume of the amorphous phase available to accommodate the antioxidant. This can lead to a higher effective concentration of the antioxidant in the amorphous regions and potentially a higher driving force for migration. However, the tortuous path through the amorphous regions in a highly crystalline polymer can also hinder diffusion. Studies on similar phenolic antioxidants have shown that migration is generally lower from HDPE than from LDPE. diva-portal.orgnih.gov
Temperature Effects: Temperature has a profound effect on both the volatility and the migration rate of antioxidants.
Increased Volatility: At higher temperatures, the vapor pressure of the antioxidant increases, leading to a greater rate of loss from the polymer surface.
Enhanced Diffusion: Elevated temperatures also increase the mobility of polymer chains and the kinetic energy of the antioxidant molecules, resulting in higher diffusion coefficients and consequently, increased migration rates. Research on other phenolic antioxidants has demonstrated that their migration from polyolefins follows an Arrhenius-type relationship with temperature. nih.gov
Nature of the Contacting Medium: The properties of any medium in contact with the polymer can significantly influence the migration of the antioxidant.
Solubility: The migration of a non-polar antioxidant like 4,4'-Thiobis[5-tert-butyl-m-cresol] will be more pronounced into non-polar media (e.g., fats and oils) where it has higher solubility, compared to polar media like water.
Boundary Loss: The rate of transfer of the antioxidant from the polymer surface to the surrounding medium, known as the boundary loss rate, is also a critical factor. diva-portal.org
The following interactive data tables summarize the key factors influencing the retention and migration of phenolic antioxidants, which can be considered indicative for the behavior of 4,4'-Thiobis[5-tert-butyl-m-cresol].
Table 1: Factors Affecting the Retention and Volatility of Phenolic Antioxidants in Polymer Systems
| Factor | Influence on Retention | Influence on Volatility | Rationale |
| Antioxidant Molecular Weight | Higher MW increases retention. | Higher MW decreases volatility. | Larger molecules have lower vapor pressure and slower diffusion rates. |
| Polymer Crystallinity | Higher crystallinity can either increase or decrease retention depending on the dominant mechanism. | Not a direct effect. | Higher crystallinity reduces the amorphous volume, potentially increasing the driving force for migration, but also increases the tortuosity of the diffusion path. diva-portal.org |
| Temperature | Decreases retention. | Increases volatility. | Higher kinetic energy increases diffusion and vapor pressure. nih.gov |
| Contact Medium Polarity | Retention is lower with non-polar media. | Not a direct effect. | Higher solubility in non-polar media increases the rate of migration from the polymer. |
Table 2: Comparative Migration Tendency of Phenolic Antioxidants from Polyolefins
| Polymer Type | Relative Migration Rate (Aqueous Media) | Relative Migration Rate (Non-Aqueous/Oily Media) | Primary Reason |
| High-Density Polyethylene (HDPE) | Low | Low | High crystallinity restricts antioxidant mobility. nih.gov |
| Low-Density Polyethylene (LDPE) | Moderate | High | Lower crystallinity and more amorphous regions facilitate diffusion. nih.gov |
| Polypropylene (B1209903) (PP) | High | Moderate | The specific morphology and processing conditions of PP can influence antioxidant migration. nih.gov |
Advanced Analytical Chemistry for Characterization and Quantification
The precise characterization and quantification of 4,4'-Thiobis[5-tert-butyl-m-cresol] are essential for quality control in its industrial applications and for research purposes. A suite of advanced analytical techniques is employed to confirm its molecular structure, assess its purity, and determine its concentration in various matrices.
Theoretical and Computational Studies on 4,4 Thiobis 5 Tert Butyl M Cresol
Molecular Modeling and Electronic Structure Calculations
Molecular modeling techniques are essential for exploring the three-dimensional structure and electronic characteristics of 4,4'-Thiobis[5-tert-butyl-m-cresol]. These calculations, often employing Density Functional Theory (DFT), help to predict the molecule's behavior at an atomic level. nih.gov
The three-dimensional shape (conformation) of an antioxidant molecule can significantly influence its reactivity. For 4,4'-Thiobis[5-tert-butyl-m-cresol], conformational analysis focuses on the rotation around the sulfur bridge (C-S-C bonds) and the orientation of the two phenolic rings relative to each other. The bulky tert-butyl groups introduce significant steric hindrance, which restricts the rotational freedom and dictates the most stable, low-energy conformations.
Table 1: Key Aspects of Conformational Analysis for Thiobisphenols
| Parameter | Description | Expected Influence on 4,4'-Thiobis[5-tert-butyl-m-cresol] |
| C-S-C Bond Angle | The angle formed by the two phenolic rings connected to the central sulfur atom. | Influences the overall shape and distance between the hydroxyl groups. |
| Aryl-S Dihedral Angle | The angle of rotation of the phenolic rings around the C-S bonds. | Determines the "openness" of the V-shaped structure, affecting the accessibility of the phenolic hydrogens. |
| Steric Hindrance | Repulsive forces between the bulky tert-butyl groups on adjacent rings. | Limits the number of stable conformations and favors a more open structure to minimize steric clash. |
| Intramolecular H-Bonding | Potential hydrogen bonding between the hydroxyl hydrogen of one ring and the sulfur atom or the pi-system of the other ring. | Generally weak but can contribute to the stability of certain conformations. nih.gov |
This table presents a conceptual overview as specific computational results for this molecule are not publicly documented.
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For an antioxidant, the energy of the HOMO is particularly important as it relates to the molecule's ability to donate an electron. taylorandfrancis.com A higher HOMO energy indicates that the molecule is more willing to donate an electron to neutralize a free radical.
Table 2: Representative FMO Parameters for Phenolic Antioxidants
| Compound/Descriptor | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (ΔE) (eV) |
| Phenol (B47542) (Reference) | -6.5 to -6.0 | -0.5 to 0.0 | 5.5 to 6.5 |
| Hindered Phenol (e.g., BHT) | -6.0 to -5.5 | -0.2 to 0.2 | 5.3 to 6.2 |
| 4,4'-Thiobis[5-tert-butyl-m-cresol] (Expected) | Higher than Phenol (more negative value) | Similar to other phenols | Smaller than Phenol |
Note: These are typical ranges from DFT calculations found in the literature for similar compounds. Specific values depend on the computational method and basis set used. researchgate.netnih.govnih.gov The expectation for the target compound is based on the known electronic effects of its substituents.
Reaction Pathway Simulations and Kinetic Modeling
Computational simulations can elucidate the precise step-by-step mechanisms by which antioxidants scavenge free radicals and how they themselves degrade over time.
Phenolic antioxidants primarily function through two main mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). nih.govnih.gov Computational chemistry plays a crucial role in determining which pathway is more favorable in a given situation by calculating key thermodynamic parameters. nih.gov
Hydrogen Atom Transfer (HAT): The antioxidant donates its phenolic hydrogen atom to a free radical. The key parameter for this mechanism is the Bond Dissociation Enthalpy (BDE) of the O-H bond. researchgate.net A lower BDE indicates that the hydrogen is more easily abstracted, signifying a more efficient antioxidant via the HAT mechanism. nih.govnih.gov
Single Electron Transfer - Proton Transfer (SET-PT): The antioxidant first donates an electron to the radical, forming a radical cation. This is followed by the transfer of a proton. The favorability of this pathway is governed by the Ionization Potential (IP), which is the energy required to remove an electron from the antioxidant. nih.govacs.org A lower IP favors the SET mechanism.
For 4,4'-Thiobis[5-tert-butyl-m-cresol], the bulky tert-butyl groups provide steric hindrance around the phenolic hydroxyl group, which can stabilize the resulting phenoxyl radical and influence the BDE. DFT calculations are used to compute the BDE and IP to predict its primary mode of action. nih.gov In non-polar environments like polymers, the HAT mechanism is often predicted to be dominant for hindered phenols. acs.org
Table 3: Key Thermodynamic Parameters for Antioxidant Mechanisms
| Parameter | Mechanism | Description | Relevance to Antioxidant Activity |
| Bond Dissociation Enthalpy (BDE) | Hydrogen Atom Transfer (HAT) | The enthalpy change required to break the O-H bond homolytically. | A lower BDE value indicates a greater ability to donate a hydrogen atom. |
| Ionization Potential (IP) | Single Electron Transfer (SET-PT) | The energy required to remove an electron from the antioxidant molecule. | A lower IP value suggests a higher propensity for electron donation. |
| Proton Affinity (PA) | Sequential Proton Loss Electron Transfer (SPLET) | The negative of the enthalpy change for the protonation of the anion. | Important for the SPLET mechanism, especially in polar solvents. nih.gov |
| Electron Transfer Enthalpy (ETE) | Sequential Proton Loss Electron Transfer (SPLET) | The enthalpy change for the electron transfer from the deprotonated antioxidant. | A key descriptor for the SPLET mechanism. plos.org |
This table describes the parameters used in computational studies to evaluate antioxidant mechanisms.
Within a polymer matrix, an antioxidant like 4,4'-Thiobis[5-tert-butyl-m-cresol] is consumed as it performs its stabilizing function. vinatiorganics.com It also undergoes degradation due to exposure to heat, oxygen, and reactive species from the polymer. Computational models can simulate these complex processes. acs.org
Kinetic modeling is used to predict the lifetime and depletion rate of the antioxidant under specific conditions, such as high temperatures or UV exposure. researchgate.net These models incorporate reaction rate constants for various steps, including:
Reaction of the antioxidant with polymer peroxy radicals (ROO•).
Direct oxidation of the antioxidant by molecular oxygen.
Physical loss of the antioxidant from the polymer via diffusion and volatilization. bme.hu
For 4,4'-Thiobis[5-tert-butyl-m-cresol], the sulfur bridge is an additional site of reactivity. Computational models can explore its oxidation to form sulfoxide (B87167) and subsequently sulfone derivatives. These transformations can alter the antioxidant's effectiveness and may lead to discoloration of the polymer. Atomistic simulations, such as molecular dynamics, can also model the diffusion of the antioxidant within the polymer and its interaction with the polymer chains, providing insights into its physical retention and distribution. mdpi.comnih.govmpg.de
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analyses
SAR and QSAR are methodologies used to correlate the chemical structure of a series of compounds with their biological or chemical activity. nih.gov For phenolic antioxidants, these models aim to predict their effectiveness based on calculated molecular features (descriptors). nih.govmdpi.com
QSAR models for antioxidants typically use a set of calculated molecular descriptors to build a mathematical equation that predicts activity (e.g., radical scavenging efficiency). plos.orgresearchgate.net Key descriptors for phenolic antioxidants include:
Electronic Descriptors: HOMO energy, LUMO energy, ionization potential, and dipole moment. These describe the electron-donating ability of the phenol. nih.gov
Thermodynamic Descriptors: O-H Bond Dissociation Enthalpy (BDE) is one of the most critical descriptors. jocpr.com
Steric/Topological Descriptors: Molecular volume, surface area, and descriptors related to the bulkiness of substituents (like the tert-butyl groups). These relate to the accessibility of the reactive phenolic hydrogen.
Lipophilicity Descriptors (LogP): This describes how well the antioxidant will dissolve in and be retained by a non-polar polymer matrix.
Table 4: Common Molecular Descriptors Used in QSAR Models for Phenolic Antioxidants
| Descriptor Class | Example Descriptor | Description | Impact on Antioxidant Activity of Phenols |
| Electronic | HOMO Energy (EHOMO) | Energy of the highest occupied molecular orbital. | Higher (less negative) values generally correlate with better activity. nih.gov |
| Thermodynamic | Bond Dissociation Enthalpy (BDE) | Energy to break the O-H bond. | Lower values correlate with better activity. jocpr.com |
| Topological | Wiener Index | A topological index related to molecular branching. | Can correlate with activity, though the relationship is often complex. |
| Constitutional | Number of -OH groups | The count of hydroxyl groups in the molecule. | Generally, more -OH groups lead to higher activity. nih.gov |
| Physicochemical | LogP (Octanol-Water Partition Coeff.) | A measure of lipophilicity (fat-solubility). | Higher values improve compatibility and retention in non-polar polymers. |
Predicting Stabilization Efficacy Based on Molecular Descriptors
The efficiency of an antioxidant is intimately linked to its molecular structure. Computational methods can quantify various structural and electronic properties, known as molecular descriptors, which are correlated with antioxidant activity. For phenolic antioxidants such as 4,4'-Thiobis[5-tert-butyl-m-cresol], several key descriptors are particularly relevant for predicting their stabilization efficacy.
Quantitative Structure-Activity Relationship (QSAR) studies are frequently employed to build mathematical models that relate these molecular descriptors to the observed antioxidant activity. nih.govresearchgate.netnih.gov These models can then be used to predict the efficacy of new or untested compounds. nih.gov
A typical QSAR model for antioxidant activity can be represented by the following general equation:
Antioxidant Activity = f (Descriptor 1, Descriptor 2, Descriptor 3, ...)
The selection of relevant descriptors is crucial for building a robust and predictive QSAR model. For phenolic antioxidants, these descriptors often fall into several categories:
Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and provide insights into the electronic properties of the molecule.
Bond Dissociation Enthalpy (BDE): The BDE of the O-H bond in the phenolic hydroxyl group is a critical parameter. A lower BDE indicates that the hydrogen atom can be more easily donated to a free radical, which is a primary mechanism of antioxidant action (Hydrogen Atom Transfer, HAT). lp.edu.ua
Ionization Potential (IP): The IP represents the energy required to remove an electron from the antioxidant molecule. A lower IP facilitates the transfer of an electron to a radical (Single Electron Transfer, SET). lp.edu.ua
Proton Dissociation Enthalpy (PDE): PDE is relevant in the Sequential Proton Loss Electron Transfer (SPLET) mechanism, which is often favored in polar solvents. nih.gov
Energies of Frontier Molecular Orbitals (HOMO and LUMO): The energy of the Highest Occupied Molecular Orbital (EHOMO) is related to the electron-donating ability of the molecule, while the energy of the Lowest Unoccupied Molecular Orbital (ELUMO) relates to its electron-accepting ability. A higher EHOMO generally corresponds to better antioxidant activity. nih.govimist.ma The HOMO-LUMO energy gap can also be an indicator of molecular stability and reactivity.
Topological and Constitutional Descriptors: These descriptors are derived from the 2D representation of the molecule and describe its size, shape, and branching. nih.govresearchgate.net
Molecular Weight and Volume: These basic descriptors can influence the solubility and distribution of the antioxidant in a system.
Connectivity Indices (e.g., Randić Index): These indices quantify the degree of branching in a molecule. researchgate.net
Physicochemical Descriptors:
LogP (Octanol-Water Partition Coefficient): This descriptor is a measure of the lipophilicity of the compound, which affects its ability to function in lipid-based systems. nih.gov
For 4,4'-Thiobis[5-tert-butyl-m-cresol], a hypothetical set of calculated molecular descriptors that would be used to predict its stabilization efficacy is presented in Table 1.
Table 1: Hypothetical Molecular Descriptors for 4,4'-Thiobis[5-tert-butyl-m-cresol]
| Descriptor Category | Descriptor Name | Hypothetical Value | Significance for Antioxidant Activity |
| Quantum Chemical | O-H Bond Dissociation Enthalpy (BDE) | 82.5 kcal/mol | Lower values are generally better. |
| Ionization Potential (IP) | 7.8 eV | Lower values favor electron transfer. | |
| EHOMO | -5.9 eV | Higher values indicate better electron-donating ability. nih.gov | |
| ELUMO | -1.2 eV | The HOMO-LUMO gap can indicate reactivity. | |
| Topological | Molecular Weight | 358.54 g/mol | Influences physical properties and distribution. |
| Randić Index | 9.87 | Relates to molecular branching and shape. | |
| Physicochemical | LogP | 6.5 | Indicates high lipophilicity. |
Note: The values in this table are illustrative and would need to be calculated using appropriate computational chemistry software.
By comparing these calculated values with those of known antioxidants in a QSAR model, the stabilization efficacy of 4,4'-Thiobis[5-tert-butyl-m-cresol] could be predicted.
Design of New Phenolic Thioether Antioxidants through Computational Screening
Computational screening is a powerful strategy for the rational design of new antioxidants with improved properties. researchgate.net Starting with a reference compound like 4,4'-Thiobis[5-tert-butyl-m-cresol], computational methods can be used to predict how structural modifications would affect its antioxidant activity.
The general workflow for the computational design of new phenolic thioether antioxidants involves several steps:
Lead Compound Selection: 4,4'-Thiobis[5-tert-butyl-m-cresol] serves as an excellent lead compound due to its proven antioxidant capabilities.
In Silico Modification: A virtual library of new derivatives is created by systematically modifying the structure of the lead compound. For 4,4'-Thiobis[5-tert-butyl-m-cresol], potential modifications could include:
Altering the nature and position of the alkyl substituents on the phenolic rings.
Replacing the thioether linkage with other sulfur-containing groups (e.g., sulfoxide, sulfone) or other linkers.
Introducing additional functional groups to the aromatic rings.
Calculation of Molecular Descriptors: For each of the newly designed virtual compounds, the key molecular descriptors identified in the previous section (BDE, IP, EHOMO, etc.) are calculated.
Prediction of Antioxidant Activity: The QSAR model developed for phenolic antioxidants is used to predict the activity of the virtual compounds.
Selection of Promising Candidates: Compounds that are predicted to have superior antioxidant activity compared to the lead compound are selected for synthesis and experimental validation.
For instance, the introduction of additional electron-donating groups at the ortho or para positions of the phenolic hydroxyl groups is expected to decrease the O-H BDE and IP, thereby enhancing the antioxidant activity. nih.gov Conversely, electron-withdrawing groups would likely have a detrimental effect. nih.gov
Table 2 provides a hypothetical example of how computational screening could be used to evaluate new phenolic thioether antioxidants based on 4,4'-Thiobis[5-tert-butyl-m-cresol].
Table 2: Hypothetical Computational Screening of Novel Phenolic Thioether Antioxidants
| Compound | Modification from Lead | Predicted O-H BDE (kcal/mol) | Predicted IP (eV) | Predicted Antioxidant Activity (Relative to Lead) |
| Lead: 4,4'-Thiobis[5-tert-butyl-m-cresol] | - | 82.5 | 7.8 | 1.0 |
| Derivative A | Additional methoxy (B1213986) group ortho to OH | 80.1 | 7.5 | 1.2 |
| Derivative B | Replacement of tert-butyl with methyl | 83.2 | 7.9 | 0.9 |
| Derivative C | Thioether bridge oxidized to sulfoxide | 85.0 | 8.2 | 0.7 |
Note: The values in this table are for illustrative purposes to demonstrate the process of computational screening.
This computational approach allows for the rapid evaluation of a large number of potential antioxidant candidates, saving significant time and resources compared to a purely experimental approach. The most promising candidates identified through this in silico screening can then be prioritized for synthesis and laboratory testing. lp.edu.uanih.gov
Future Research Directions and Emerging Applications
Development of Next-Generation Thioether Antioxidants with Tailored Properties
The core structure of 4,4'-Thiobis[5-tert-butyl-m-cresol] offers a robust scaffold for chemical modification to create next-generation antioxidants with bespoke properties. Research is moving towards the synthesis of novel thioether antioxidants where specific functional groups are introduced to enhance performance characteristics beyond simple thermal stability. mdpi.comnih.govsctunisie.org The goal is to design molecules with improved solubility in specific polymer matrices, lower volatility for high-temperature processing, and enhanced synergistic activity with primary antioxidants. adeka-pa.eu
Future research efforts are likely to focus on:
Synthesis of Functionalized Derivatives: A key area of research is the synthesis of new thioether compounds through methods like microwave-assisted procedures or thia-Michael protocols. nih.govsctunisie.org By modifying the substituents on the phenolic rings or altering the thioether bridge, researchers can fine-tune properties such as polarity, molecular weight, and reactivity. mdpi.com For instance, introducing different heterocyclic groups at the sulfur atom has been shown to produce effective antioxidants with cytoprotective properties. nih.gov
Computational Design: Advances in computational chemistry allow for the in silico design of new antioxidant molecules. researchgate.net Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling can correlate molecular structures with antioxidant efficacy, helping to predict the performance of new candidates before their synthesis. researchgate.net This accelerates the discovery of compounds with superior activity. researchgate.net
Synergistic Blends: While combinations of thioethers and hindered phenols are known to be synergistic, future work will explore more complex, multi-component stabilization packages. amfine.com Research is ongoing to find the optimal ratios and types of primary and secondary antioxidants to achieve better results than the individual components alone, especially in recycled polyethylene (B3416737) (PE). rmix.it
| Research Direction | Objective | Potential Methodologies | Desired Outcome |
| Functionalization | Tailor solubility, volatility, and reactivity. | Microwave-assisted synthesis; introduction of heterocyclic or other functional groups. nih.govnih.gov | Antioxidants optimized for specific polymers and processing conditions. |
| Computational Design | Predict antioxidant activity before synthesis. | Quantitative Structure-Activity Relationship (QSAR); Density Functional Theory (DFT). researchgate.netmdpi.com | Rapid screening and identification of highly potent antioxidant structures. |
| Advanced Synergies | Maximize stabilization efficiency in polymers. | Systematic blending with various primary antioxidants and other stabilizers. adeka-pa.eurmix.it | Highly effective stabilization packages for virgin and recycled polymers. |
Integration into Smart Materials and Responsive Polymer Systems
An exciting frontier is the incorporation of thiobisphenol moieties into "smart" materials that can respond to environmental stimuli. rsc.org Such materials could, for example, change their physical or chemical properties in response to oxidative stress, temperature changes, or pH fluctuations. acs.orgmdpi.com
Emerging applications include:
Stimuli-Responsive Polymers: The thioether linkage in compounds like 4,4'-Thiobis[5-tert-butyl-m-cresol] is susceptible to oxidation, typically forming sulfoxide (B87167) and then sulfone groups. This chemical transformation can be harnessed as a trigger. acs.org Researchers are exploring how integrating such moieties into a polymer backbone could create systems that respond to oxidative environments. nih.gov This could lead to materials that signal their own degradation or release an active agent when oxidation begins.
Self-Healing and Sensing Materials: The cleavage of bonds or changes in the polymer chain due to oxidation could be designed to trigger a self-healing process or a detectable signal. For example, a polymer might change color or fluorescence upon oxidation, providing a visual indication of material fatigue. acs.org This has potential in applications ranging from medical diagnostics to intelligent packaging.
Bio-inspired Functional Materials: Nature provides many examples of responsive systems. Researchers are drawing inspiration from these to develop functional polymeric systems for applications like drug delivery and regenerative medicine. acs.org An antioxidant-containing polymer could be designed to protect therapeutic molecules or cells from oxidative stress, a factor in several diseases. acs.org
Advanced Analytical Techniques for Real-Time Monitoring in Materials
To fully understand and predict the performance of 4,4'-Thiobis[5-tert-butyl-m-cresol], it is crucial to monitor its concentration and chemical state within a material over time. Traditional methods often rely on bulk measurements after aging, but the trend is toward more sophisticated, real-time, and non-invasive techniques.
Future research in this area includes:
Electrochemical Sensors: There is a growing interest in developing electrochemical sensors and biosensors for the detection of antioxidants. nih.gov These devices offer the promise of high sensitivity, rapid response, and portability, allowing for the direct measurement of antioxidant activity in complex samples like food or polymer extracts. nih.govnih.gov
Optical and Colorimetric Sensors: Novel sensors based on nanozymes, such as manganese dioxide/graphene quantum dot composites, are being developed for the colorimetric detection of antioxidants. acs.org These systems can provide a rapid and sensitive visual assay. acs.org Fluorescent polymer sensors are also being designed to evaluate oxidative stress levels, which could be adapted for material science applications. acs.org
In-Situ Monitoring: A significant goal is the development of techniques for the real-time monitoring of antioxidant depletion during a material's service life. nih.gov This could involve embedding sensors directly into the polymer matrix. Such technology would provide invaluable data on degradation mechanisms and allow for more accurate lifetime predictions, moving beyond accelerated aging tests. nih.govdiva-portal.org
| Technique | Principle | Application for Thiobisphenols | Potential Advantage |
| Electrochemical Sensors | Measures changes in current or potential from redox reactions. nih.gov | Quantify remaining antioxidant in aged polymer samples. | High sensitivity, rapid analysis, and potential for miniaturization. nih.gov |
| Fluorescent Probes | Changes in fluorescence intensity or color upon reaction with oxidative species. acs.org | Visualize oxidative stress zones within a polymer matrix. | Non-invasive, real-time visual feedback on material health. acs.org |
| On-line Chromatography | Separates compounds in a mixture for individual quantification. nih.govresearchgate.net | Monitor the depletion of the parent antioxidant and the formation of its oxidation products. | Detailed mechanistic understanding of the degradation pathway. |
| DSC-OIT | Measures the time to the onset of oxidation at a set temperature. diva-portal.org | Assess the remaining oxidative stability of a stabilized polymer. | Standardized and widely used method for quality control. diva-portal.org |
Theoretical Frameworks for Predicting Long-Term Performance in Diverse Material Environments
Computational modeling provides a powerful, "green" tool to predict the long-term performance of antioxidants without the need for extensive and time-consuming physical experiments. mdpi.com By simulating molecular interactions, these frameworks can forecast how 4,4'-Thiobis[5-tert-butyl-m-cresol] will behave in various polymer types and under different environmental stresses.
Key theoretical approaches include:
Density Functional Theory (DFT): This quantum mechanical modeling method is used to calculate molecular properties that are key to antioxidant activity. mdpi.com These include Bond Dissociation Enthalpy (BDE) and Ionization Potential (IP), which relate to the primary antioxidant mechanisms of hydrogen atom transfer (HAT) and single electron transfer (SET). nih.govencyclopedia.pub By calculating these values, researchers can predict the radical-scavenging efficiency of a molecule.
Quantitative Structure-Activity Relationship (QSAR): QSAR models build statistical relationships between the chemical structure of a series of compounds and their measured activity. mdpi.com These models can then be used to predict the antioxidant potential of new, unsynthesized molecules, providing an efficient screening tool. researchgate.netmdpi.com
Degradation Pathway Simulation: Theoretical models can simulate the reactions an antioxidant undergoes during degradation. diva-portal.org For example, they can predict how 4,4'-Thiobis[5-tert-butyl-m-cresol] would be consumed in different environments, such as in contact with air, water, or chlorinated water, helping to explain experimental observations of its migration and consumption in polyolefins. diva-portal.org This is crucial for predicting the service lifetime of materials like plastic pipes (B44673).
Q & A
Q. What spectroscopic methods are recommended for structural confirmation and purity analysis of 4,4'-Thiobis[5-tert-butyl-m-cresol]?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use -NMR to identify aromatic protons (δ 6.5–7.5 ppm) and tert-butyl groups (δ 1.3–1.5 ppm). -NMR can resolve sulfide (C-S) bonds (~40 ppm) and phenolic carbons (~150 ppm) .
- Infrared Spectroscopy (IR): Detect phenolic O-H stretching (3200–3600 cm) and C-S-C asymmetric stretching (600–700 cm) .
- Mass Spectrometry (MS): Confirm molecular weight (358.54 g/mol) via high-resolution MS, observing the molecular ion peak [M+H] at m/z 359.5 .
Q. How can researchers synthesize 4,4'-Thiobis[5-tert-butyl-m-cresol] in a laboratory setting?
Methodological Answer: A common route involves thioether formation:
React 5-tert-butyl-3-methylphenol with sulfur dichloride (SCl) in a 2:1 molar ratio under inert atmosphere.
Use a base (e.g., NaOH) to deprotonate phenolic hydroxyl groups, facilitating nucleophilic substitution.
Purify via recrystallization from ethanol or toluene, targeting a melting point of 160–163°C for validation .
Q. What are the critical physical properties for experimental handling and formulation?
Methodological Answer:
Advanced Questions
Q. How do steric effects from tert-butyl groups influence antioxidant activity and thermal stability?
Methodological Answer:
- Steric Hindrance: The tert-butyl groups at the 5-position shield the phenolic O-H, reducing premature oxidation. Use cyclic voltammetry to measure redox potentials; lower potentials indicate higher radical scavenging efficiency .
- Thermogravimetric Analysis (TGA): Compare decomposition onset temperatures (T) with analogs lacking tert-butyl groups. A higher T (e.g., >250°C) confirms enhanced stability .
Q. How to resolve contradictions in thermal decomposition data for this compound?
Methodological Answer:
Q. What chromatographic techniques are suitable for quantifying degradation products in polymer matrices?
Methodological Answer:
- High-Performance Liquid Chromatography (HPLC): Use a C18 column with UV detection (λ = 280 nm). Mobile phase: acetonitrile/water (70:30 v/v) at 1 mL/min. Calibrate against standards of suspected degradation products (e.g., 3-tert-butyl-4-methylphenol) .
- Size-Exclusion Chromatography (SEC): Monitor changes in polymer molecular weight to assess antioxidant efficacy in preventing chain scission .
Q. How to model the radical scavenging mechanism computationally?
Methodological Answer:
Q. What experimental approaches evaluate compatibility with polymer matrices?
Methodological Answer:
Blending Studies: Incorporate 0.1–1 wt% antioxidant into polyethylene via melt compounding.
Accelerated Aging: Expose samples to UV radiation (ASTM G154) and monitor carbonyl index via FTIR. Lower indices indicate effective stabilization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
